1,2,3,4-Tetrachlorobenzene
Overview
Description
1,2,3,4-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6H2Cl4. It is one of the three isomeric forms of tetrachlorobenzene, distinguished by the positions of the chlorine atoms around the benzene ring. This compound is a colorless crystalline solid with a melting point of 47°C and a boiling point of 254°C .
Mechanism of Action
Target of Action
1,2,3,4-Tetrachlorobenzene is a highly recalcitrant pollutant . Its primary targets are the enzymes involved in its biodegradation pathway, such as chlorobenzene dioxygenase and cis-chlorobenzene dehydrodiol dehydrogenase .
Mode of Action
The compound interacts with its targets through a series of enzymatic reactions. The enzymes catalyze the transformation of this compound into various intermediates, ultimately leading to its degradation .
Biochemical Pathways
The biodegradation pathway of this compound involves several steps . It starts with the action of chlorobenzene dioxygenase, which converts the compound into cis-chlorobenzene dihydrodiol. This intermediate is then transformed into tetrachlorocatechol by cis-chlorobenzene dehydrodiol dehydrogenase. Further enzymatic reactions lead to the formation of 2,4-dichloro-3-oxoadipate, which is eventually degraded into carbon dioxide .
Pharmacokinetics
This compound is a solid compound with low volatility and low solubility . Once dissolved, it is moderately volatile and adsorbs strongly to organic matter . When present in soil, it volatilizes and dissolves slowly .
Result of Action
The result of the compound’s action is its degradation into less harmful substances. The biodegradation process releases stoichiometric amounts of chloride . The final product of the degradation pathway is carbon dioxide .
Action Environment
The action of this compound is influenced by environmental factors. At 20°C, the compound is a solid with low volatility and low solubility . In the soil, it volatilizes and dissolves slowly . In the dissolved phase, it can reach the water table or drain into a waterway, where it will be diluted before partially volatilizing . The compound also adsorbs strongly to organic matter .
Biochemical Analysis
Cellular Effects
1,2,3,4-Tetrachlorobenzene has been found to have genetic toxicity . It has been associated with negative effects such as drowsiness, dizziness, and potential damage to organs
Molecular Mechanism
It is known that it can bind to certain biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
This compound is a solid with low volatility and low solubility at 20°C . Once dissolved, it is moderately volatile and adsorbs strongly to organic matter . When present in soil, it volatilizes and dissolves slowly
Metabolic Pathways
This compound is involved in specific metabolic pathways. Pseudomonas chlororaphis RW71 mineralizes this compound as a sole source of carbon and energy, thereby releasing stoichiometric amounts of chloride
Transport and Distribution
This compound can reach the water table or drain into a waterway, where it will be diluted before partially volatilizing . Fragments of this compound can also be carried into a waterway and deposited at the bottom, where they will dissolve slowly .
Preparation Methods
1,2,3,4-Tetrachlorobenzene can be synthesized through the chlorination of 1,3,5-trichlorobenzene. This process involves the electrophilic halogenation of the benzene ring, where chlorine atoms are introduced into the aromatic system under controlled conditions . The reaction typically requires a catalyst such as iron(III) chloride and is carried out at elevated temperatures to ensure complete chlorination.
Industrial production of this compound often involves similar chlorination processes, with the use of large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
1,2,3,4-Tetrachlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions, to form compounds like tetrachlorophenol.
Reduction Reactions: The compound can be reduced to form lower chlorinated benzenes or even benzene itself under specific conditions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated benzoic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation .
Scientific Research Applications
1,2,3,4-Tetrachlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and herbicides.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Research into its potential use in pharmaceuticals is ongoing, although its toxicity limits its direct application.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrachlorobenzene is similar to other chlorinated benzenes, such as 1,2,3,5-tetrachlorobenzene and 1,2,4,5-tetrachlorobenzene. its unique chlorine atom arrangement gives it distinct physical and chemical properties. For example, 1,2,4,5-tetrachlorobenzene has a higher melting point and different reactivity due to the symmetrical arrangement of chlorine atoms .
Similar compounds include:
- 1,2,3,5-Tetrachlorobenzene
- 1,2,4,5-Tetrachlorobenzene
- Trichlorobenzenes (1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, 1,3,5-trichlorobenzene) .
Properties
IUPAC Name |
1,2,3,4-tetrachlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDZXPJXOMHESU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4 | |
Record name | 1,2,3,4-TETRACHLOROBENZENE | |
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DSSTOX Substance ID |
DTXSID6026088 | |
Record name | 1,2,3,4-Tetrachlorobenzene | |
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Molecular Weight |
215.9 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,4-tetrachlorobenzene appears as white to off-white crystals. (NTP, 1992), White solid; [Hawley] Colorless crystals; [MSDSonline] | |
Record name | 1,2,3,4-TETRACHLOROBENZENE | |
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Record name | 1,2,3,4-Tetrachlorobenzene | |
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Boiling Point |
489 °F at 760 mmHg (NTP, 1992), 254 °C @ 760 MM HG | |
Record name | 1,2,3,4-TETRACHLOROBENZENE | |
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Record name | 1,2,3,4-TETRACHLOROBENZENE | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 113 °C | |
Record name | 1,2,3,4-TETRACHLOROBENZENE | |
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Record name | 1,2,3,4-Tetrachlorobenzene | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and carbon disulfide., In water, 5.92 mg/l at 25 °C. | |
Record name | 1,2,3,4-TETRACHLOROBENZENE | |
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Record name | 1,2,3,4-TETRACHLOROBENZENE | |
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Density |
1.70 kg/l | |
Record name | 1,2,3,4-TETRACHLOROBENZENE | |
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Vapor Pressure |
1 mmHg at 155.3 °F ; 5 mmHg at 211.3 °F; 760 mmHg at 489 °F (NTP, 1992), 0.03 [mmHg], 3.9X10-2 mm Hg at 25 °C | |
Record name | 1,2,3,4-TETRACHLOROBENZENE | |
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Record name | 1,2,3,4-Tetrachlorobenzene | |
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Color/Form |
Colorless needles | |
CAS No. |
634-66-2, 13280-72-3, 63697-20-1 | |
Record name | 1,2,3,4-TETRACHLOROBENZENE | |
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Record name | 1,2,3,4-TETRACHLOROBENZENE | |
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Melting Point |
113 to 115 °F (NTP, 1992), 47.5 °C | |
Record name | 1,2,3,4-TETRACHLOROBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,3,4-tetrachlorobenzene?
A1: this compound has the molecular formula C6H2Cl4 and a molecular weight of 215.89 g/mol.
Q2: How does the structure of this compound affect its melting point compared to its isomers?
A2: this compound exhibits a lower melting point than the more symmetrical 1,2,4,5-tetrachlorobenzene. This difference arises from the distinct pattern of halogen bonds formed in each isomer, influencing their intermolecular interactions and crystal packing. [] The distribution and type of these interactions, along with molecular symmetry, contribute significantly to the melting behavior of tetrachlorobenzene isomers. []
Q3: Are there spectroscopic methods to differentiate between this compound and its isomers?
A3: Yes, proton magnetic resonance spectroscopy (1H NMR) can be utilized to distinguish between this compound and its isomers. By analyzing the spectra obtained in different nematic liquid crystals, researchers can derive structural information, including carbon-hydrogen and carbon-carbon internuclear distance ratios, bond lengths, and bond angles. []
Q4: How is this compound degraded in the environment?
A4: this compound can undergo biodegradation in various environments. Under anaerobic conditions, such as those found in contaminated soils and sediments, it can be reductively dechlorinated by microorganisms. [, , , ] This process often involves a stepwise removal of chlorine atoms, ultimately leading to less chlorinated benzenes like 1,2,3-trichlorobenzene, dichlorobenzenes, monochlorobenzene, and eventually benzene. [, , ]
Q5: What factors influence the biodegradation rate of this compound in soil?
A5: Several factors affect the biodegradation rate of this compound in soil. These include the presence and activity of specific dechlorinating microbial communities, soil organic matter content, moisture levels, and the presence of other electron donors and halogenated compounds that can potentially stimulate or inhibit the dechlorination process. [, , ]
Q6: What are the potential environmental impacts of this compound?
A7: As a chlorinated aromatic compound, this compound can persist in the environment and potentially bioaccumulate in organisms. [, ] Its presence in soil and water can pose risks to both aquatic and terrestrial ecosystems. While biodegradation can mitigate its impact, the slow rate of this process and the potential for toxic metabolites highlight the need for careful monitoring and management of this compound contamination.
Q7: What analytical techniques are commonly used to detect and quantify this compound in environmental samples?
A8: Several analytical methods are available for detecting and quantifying this compound in environmental matrices like soil, water, and food products. Gas chromatography coupled with electron capture detection (GC-ECD) is widely employed due to its sensitivity and selectivity for halogenated compounds. [, , , ] Other techniques include gas chromatography-mass spectrometry (GC-MS), [, , , , ] which offers more definitive identification through characteristic fragmentation patterns. Headspace gas chromatography [, , ] and purge-and-trap techniques [, ] can be coupled with GC-ECD or GC-MS to enhance sensitivity by extracting volatile compounds from the sample matrix.
Q8: Are there methods to extract and concentrate this compound from complex matrices prior to analysis?
A9: Yes, extraction and pre-concentration techniques are often employed to isolate and enrich this compound from complex matrices before analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used methods. [] These methods exploit the differences in the analyte's affinity for different phases to separate it from the matrix.
Q9: Can this compound be removed from contaminated water?
A10: Yes, various methods can remove this compound from contaminated water. Adsorption using carbonaceous materials like activated carbon has shown promising results. [, ] This method relies on the affinity of this compound for the adsorbent's surface. Electrochemical treatment, utilizing a process called cathodic reduction dechlorination, has also been investigated for degrading this compound in contaminated soil washing effluent. []
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